2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of naphthyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.
Introduction of the Benzyl and Cyano Groups: The benzyl and cyano groups are introduced through nucleophilic substitution reactions using benzyl halides and cyanide sources, respectively.
Thioether Formation: The sulfanyl group is introduced by reacting the naphthyridine derivative with a thiol compound under basic conditions.
Acetamide Formation: The final step involves the acylation of the naphthyridine-thioether intermediate with 2,4-dimethoxyphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and cyano positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Benzyl halides, cyanide sources, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, inflammation, and microbial growth.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and others involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
1,6-Naphthyridine Derivatives: Similar core structure with different functional groups, leading to varied biological properties.
Quinolines and Isoquinolines: These compounds have similar fused ring systems but differ in the position and number of nitrogen atoms.
Uniqueness
2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other naphthyridine derivatives.
Properties
Molecular Formula |
C26H26N4O3S |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
2-[(6-benzyl-3-cyano-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H26N4O3S/c1-32-21-8-9-23(24(13-21)33-2)28-25(31)17-34-26-19(14-27)12-20-16-30(11-10-22(20)29-26)15-18-6-4-3-5-7-18/h3-9,12-13H,10-11,15-17H2,1-2H3,(H,28,31) |
InChI Key |
CAUJUMDFWJAWMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=C(C=C3CN(CCC3=N2)CC4=CC=CC=C4)C#N)OC |
Origin of Product |
United States |
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